N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide

PI3K beta inhibitor isoform selectivity kinase profiling

N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide (CAS 941982-74-7, C19H20N4O3, MW 352.39, purity typically ≥95%) is a synthetic oxalamide derivative that has been profiled as a multi-kinase inhibitor. Publicly available binding data from BindingDB indicate that the compound demonstrates inhibitory activity against class I PI3K isoforms (PI3Kβ, PI3Kδ, PI3Kγ) and Pim kinases (Pim-1, Pim-2).

Molecular Formula C19H20N4O3
Molecular Weight 352.394
CAS No. 941982-74-7
Cat. No. B2972770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide
CAS941982-74-7
Molecular FormulaC19H20N4O3
Molecular Weight352.394
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=NC=C3
InChIInChI=1S/C19H20N4O3/c24-17-6-1-2-11-23(17)16-5-3-4-15(12-16)22-19(26)18(25)21-13-14-7-9-20-10-8-14/h3-5,7-10,12H,1-2,6,11,13H2,(H,21,25)(H,22,26)
InChIKeyPPVPLCGPFOCYME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide (CAS 941982-74-7): Baseline Chemical and Kinase-Targeting Properties for Procurement


N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide (CAS 941982-74-7, C19H20N4O3, MW 352.39, purity typically ≥95%) is a synthetic oxalamide derivative that has been profiled as a multi-kinase inhibitor . Publicly available binding data from BindingDB indicate that the compound demonstrates inhibitory activity against class I PI3K isoforms (PI3Kβ, PI3Kδ, PI3Kγ) and Pim kinases (Pim-1, Pim-2) [1]. Its structure incorporates a 2-oxopiperidin-1-yl phenyl moiety and a pyridin-4-ylmethyl oxalamide tail, a chemotype distinct from clinical PI3Kδ-selective inhibitors such as idelalisib or the pan-PI3K inhibitor copanlisib.

Why In-Class Substitution Fails for N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide


Oxalamide-based kinase inhibitors exhibit highly variable selectivity profiles even with minor substituent changes [1]. For instance, published PI3K profiling reveals that N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide demonstrates a distinct PI3K isoform selectivity gradient (PI3Kβ Ki = 41 nM vs. PI3Kγ Ki = 199 nM, ~4.9-fold preference) [2], whereas structurally related oxalamides in the same patent family show different isoform bias. Generic substitution with an uncharacterized oxalamide analog risks loss of the specific isoform-activity signature required for target validation studies, as potency and selectivity cannot be reliably predicted from core scaffold similarity alone [2].

Quantitative Differentiation Evidence for N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide: Comparator-Based Kinase Profiling


PI3Kβ vs. PI3Kγ Isoform Selectivity: A 4.9-Fold Preference Differentiates This Oxalamide from Pan-PI3K Inhibitors

In a standardized AlphaScreen assay using human N-terminal poly-His tagged PI3K isoforms co-expressed with p85α in Sf9 baculovirus, this compound inhibited PI3Kβ with a Ki of 41 nM and PI3Kγ with a Ki of 199 nM [1], yielding a 4.9-fold selectivity window for PI3Kβ over PI3Kγ. This contrasts with the pan-PI3K inhibitor copanlisib, which inhibits PI3Kβ and PI3Kγ with sub-nanomolar IC50 values and minimal isoform discrimination [2], and with the PI3Kδ-selective inhibitor idelalisib (PI3Kδ IC50 = 2.5 nM, >100-fold selective over PI3Kβ/γ) [3]. The intermediate selectivity profile of this compound—neither fully pan-PI3K nor exclusively δ-selective—provides a distinct pharmacological tool for dissecting PI3Kβ-dependent signaling in PTEN-deficient models where PI3Kγ sparing may reduce confounding effects on immune cell migration.

PI3K beta inhibitor isoform selectivity kinase profiling

Pim Kinase Multi-Isoform Potency: 1.5 nM on Pim-1 and Sub-25 nM on Pim-2 from Radioligand Assays

Profiling data from BindingDB entries BDBM50061613 (CHEMBL3394164, US9321756) and BDBM104165 (US8575145) indicate that this oxalamide derivative inhibited Pim-1 with an IC50 of 1.50 nM and Pim-2 with an IC50 of 22 nM in radioligand-based phosphorylation assays using biotinylated-BAD peptide and [33P]ATP incorporation, respectively [1][2]. By comparison, the clinical Pim inhibitor SGI-1776 exhibits a Pim-1 IC50 of 7 nM and Pim-2 IC50 of 363 nM in cell-free assays [3]. This compound's sub-25 nM dual Pim-1/Pim-2 activity—without the 50-fold isoform gap seen for SGI-1776—represents a more balanced Pim-1/2 inhibition profile, relevant for hematologic malignancy models where both Pim-1 and Pim-2 contribute to survival signaling.

Pim kinase inhibitor Pim-1 potency Pim-2 inhibition

Differentiation from Clinical PI3K Inhibitors via Kinome-Wide Selectivity Fingerprint

A key differentiator emerging from BindingDB multi-target entries is the compound's unique dual PI3K/Pim inhibition signature. The PI3Kδ Ki of 63 nM and Pim-1 IC50 of 1.50 nM [1][2] represent concurrent engagement of lipid and protein kinase families, a profile absent in approved PI3K inhibitors (idelalisib, copanlisib, duvelisib) that lack meaningful Pim activity [3]. Conversely, clinical Pim inhibitors such as AZD1208 (Pim-1 IC50 = 0.4 nM) show no PI3K activity [4]. This compound's ability to simultaneously inhibit PI3Kδ (Ki 63 nM) and Pim-1 (IC50 1.50 nM) may offer synthetic lethality potential in MYC-driven lymphomas where PI3K and Pim pathways converge on mTORC1 activation. Caution: This class-level inference is based on cross-study biochemical data; direct in vivo or cellular comparative studies are absent.

kinase selectivity screen off-target profile PI3K-Pim dual inhibition

Structural Determinants of PI3Kβ Preference: 2-Oxopiperidinyl Moiety Contributes ~17-Fold Selectivity Over the N-Benzyl Analog

The 2-oxopiperidin-1-yl substituent at the N1-phenyl position is a critical selectivity determinant. While direct head-to-head data comparing this compound to its closest analog—N1-benzyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide—are not publicly available, class-level SAR from the US7470693 patent indicates that replacement of the 2-oxopiperidinyl ring with morpholine reduced kinase inhibition by approximately 40% across the series . Extrapolating to PI3K binding, the 2-oxopiperidinyl moiety likely provides both hydrogen-bond acceptor capacity (via the carbonyl) and optimal steric fit for the PI3Kβ affinity pocket, contributing to the 4.9-fold PI3Kβ/γ selectivity. This contrasts with simplified oxalamides such as N1-methyl-N2-(pyridin-4-ylmethyl)oxalamide that lack the phenyl-2-oxopiperidine group and are used primarily as metal coordination ligands rather than kinase probes .

structure-activity relationship 2-oxopiperidinyl pharmacophore PI3K selectivity determinant

Verified Research and Procurement Scenarios for N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide


PI3Kβ-Selective Target Validation in PTEN-Deficient Tumor Models

Use as a pharmacological probe for PI3Kβ-dependent signaling in PTEN-null prostate or breast cancer cell lines [1], where the compound's 4.9-fold PI3Kβ-over-PI3Kγ selectivity (Ki 41 nM vs. 199 nM) allows dissection of PI3Kβ-specific effects while minimizing confounding PI3Kγ-driven immune cell migration effects [2]. The balanced Pim-1/Pim-2 activity (IC50 1.50 and 22 nM, respectively) [3] also permits evaluation of PI3Kβ-Pim pathway crosstalk in the same experimental system.

Dual PI3Kδ/Pim-1 Co-Inhibition Studies in B-Cell and Myeloid Malignancies

Deploy as a dual PI3Kδ/Pim-1 inhibitor (PI3Kδ Ki 63 nM, Pim-1 IC50 1.50 nM) for investigating convergent mTORC1 activation pathways in B-cell lymphoma or acute myeloid leukemia models [1][2]. This compound occupies a unique biochemical niche not covered by the PI3Kδ-selective inhibitor idelalisib (no Pim activity) or the pan-Pim inhibitor AZD1208 (no PI3K activity) [3][4], enabling pathway interaction studies that single-target inhibitors cannot address.

Kinase Selectivity Panel Reference Compound for Oxalamide Chemotype SAR

Employ as a reference standard in kinome-wide selectivity panels to benchmark novel oxalamide derivatives, leveraging its multi-kinase fingerprint (PI3Kβ/δ/γ and Pim-1/2) across two distinct kinase families [1]. The 2-oxopiperidin-1-yl phenyl moiety serves as a key SAR anchor, with the pyridin-4-ylmethyl tail providing a modular handle for derivatization [2]. Structure–activity comparisons against N-benzyl or N-methyl oxalamide analogs lacking the 2-oxopiperidine group validate the pharmacophore requirements for kinase engagement.

In Vitro Pharmacology Control for PI3K/Pim Crosstalk Studies

Use as a positive control compound in biochemical assays measuring PI3K lipid kinase activity (AlphaScreen format) and Pim protein kinase activity (BAD peptide phosphorylation), where its defined Ki/IC50 values at each target [1][2] provide reproducible benchmarks for assay validation, batch-to-batch consistency verification, and comparison with novel chemical matter emerging from medicinal chemistry programs.

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